(Trimethylsilyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

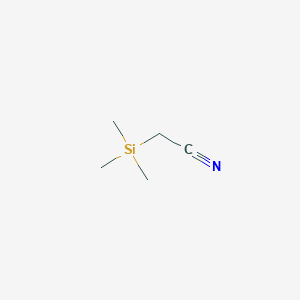

2D Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NSi/c1-7(2,3)5-4-6/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKMUGYQMMXILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171361 | |

| Record name | (Trimethylsilyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-53-3 | |

| Record name | 2-(Trimethylsilyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Trimethylsilyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trimethylsilyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethylsilyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (TRIMETHYLSILYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB7XHD8BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Trimethylsilyl)acetonitrile chemical properties and structure

An In-depth Technical Guide to (Trimethylsilyl)acetonitrile: Properties, Structure, and Synthetic Utility

Authored by a Senior Application Scientist

Introduction: The Strategic Role of this compound in Modern Synthesis

In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. This compound, often abbreviated as TMSAN, has emerged as a cornerstone reagent for the introduction of the cyanomethyl group (-CH₂CN). Its utility extends far beyond that of a simple nitrile, acting as a versatile and stable synthetic equivalent of the highly reactive cyanomethyl anion. This guide provides an in-depth exploration of the chemical properties, structure, and reactivity of this compound, with a focus on its practical applications for researchers, scientists, and drug development professionals. The β-hydroxynitriles and α,β-unsaturated nitriles synthesized using TMSAN are critical intermediates in the construction of complex molecular architectures found in numerous pharmaceutical agents and natural products.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound, with the linear formula (CH₃)₃SiCH₂CN, possesses a simple yet functionally rich structure. The molecule consists of a nitrile group attached to a methylene bridge, which is in turn bonded to a trimethylsilyl group. The presence of the silicon atom is key to the compound's unique reactivity, as it stabilizes an adjacent carbanion through σ-π hyperconjugation and provides a handle for unique reaction pathways like the Peterson Olefination.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference. This data is essential for its identification, purification, and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18293-53-3 | [4] |

| Molecular Formula | C₅H₁₁NSi | [2] |

| Molecular Weight | 113.23 g/mol | [2] |

| Appearance | Clear colorless to straw liquid | [4][5] |

| Boiling Point | 65-70 °C at 20 mmHg | [4][6] |

| Density | 0.827 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.420 | [4][6] |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Solubility | Soluble in most common organic solvents | [4][6] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~0.1-0.2 ppm (s, 9H, Si(CH₃)₃), δ ~1.5-1.6 ppm (s, 2H, CH₂CN) | [6][7] |

| IR (CCl₄) | ~2215 cm⁻¹ (C≡N stretch) | [6] |

Synthesis and Purification

Synthesis

A common and effective method for the preparation of this compound involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a metal reductant, such as zinc.[4][6] This approach provides good yields of the desired product.

General Synthetic Scheme: X-CH₂CN + (CH₃)₃SiCl + Zn → (CH₃)₃SiCH₂CN + ZnXCl (where X = Cl or Br)

The causality behind this choice of reagents lies in the in situ formation of an organozinc intermediate, which is sufficiently nucleophilic to react with chlorotrimethylsilane but is generally more manageable than the corresponding lithium or magnesium reagents. The yield is typically higher when starting from bromoacetonitrile (around 81%) compared to chloroacetonitrile (around 61%).[6]

Purification Protocol

For applications requiring high purity, a straightforward purification protocol can be employed. The trustworthiness of subsequent reactions often depends on the quality of the starting reagent.

Step-by-Step Purification Methodology:

-

Initial Check: Analyze the crude product using ¹H NMR and IR spectroscopy to identify any significant impurities.[6]

-

Dissolution: Dissolve the impure this compound in benzene (~10 volumes).[6]

-

Aqueous Wash: Transfer the benzene solution to a separatory funnel and wash it several times with an acetate buffer (acetic acid/sodium acetate, pH ≈ 7).[6] This step is crucial for removing any acidic or water-soluble byproducts.

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂).[6]

-

Solvent Removal: Remove the benzene solvent under reduced pressure using a rotary evaporator.[6]

-

Fractional Distillation: Perform a fractional distillation of the residue under reduced pressure to obtain the purified this compound.[6]

Chemical Reactivity and Mechanistic Pathways

The synthetic power of this compound stems from the acidity of the α-protons (the CH₂ group), enabling the formation of a stabilized carbanion that serves as a potent nucleophile.

Generation of the Nucleophile: Two Paths

There are two primary strategies to unmask the nucleophilic character of TMSAN, each with distinct advantages depending on the substrate and desired reaction conditions.

-

Path A: Strong Base Deprotonation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures quantitatively generates the α-lithio-(trimethylsilyl)acetonitrile anion. This is the classic approach for creating a highly reactive carbanion for subsequent reaction with electrophiles.

-

Path B: Lewis Base Catalysis: A milder and often more functional-group-tolerant method involves the use of a catalytic amount of a Lewis base, such as lithium acetate (AcOLi) or cesium acetate (AcOCs).[1] In this mechanism, the Lewis base is believed to activate the carbon-silicon bond, generating a transient, hypervalent silicon species that facilitates the nucleophilic attack on an electrophile (e.g., a carbonyl compound) without requiring full deprotonation or extreme temperatures.[1] This catalytic approach is particularly valuable in drug development workflows where sensitive functional groups must be preserved.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. This compound CAS#: 18293-53-3 [m.chemicalbook.com]

- 5. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 18293-53-3 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

(Trimethylsilyl)acetonitrile CAS number 18293-53-3

An In-Depth Technical Guide to (Trimethylsilyl)acetonitrile (CAS: 18293-53-3)

Authored by a Senior Application Scientist

Foreword: this compound, hereafter referred to as TMSA, stands as a uniquely versatile and powerful reagent in the arsenal of the modern synthetic chemist. While its structure is deceptively simple, the interplay between the trimethylsilyl group and the nitrile moiety imparts a rich and nuanced reactivity profile. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of TMSA's applications, grounded in field-proven insights. It is designed for researchers, scientists, and drug development professionals who seek not only to use this reagent but to master its potential for constructing complex molecular architectures.

Core Characteristics and Physicochemical Profile

This compound (TMSA), also known by synonyms such as (Cyanomethyl)trimethylsilane and TMSAN, is a colorless to straw-colored liquid reagent.[1][2] Its utility is primarily derived from the acidic protons on the α-carbon, which are readily abstracted to form a stabilized carbanion, a potent nucleophile for various carbon-carbon bond-forming reactions. The presence of the bulky trimethylsilyl group is critical; it not only enhances the acidity of the α-protons but also plays a pivotal role in subsequent elimination reactions, most notably the Peterson Olefination.

A summary of its key physical and chemical properties is presented below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 18293-53-3 | [1][3][4][5] |

| Molecular Formula | C₅H₁₁NSi | [3][4][5] |

| Molecular Weight | 113.23 g/mol | [1][4][5] |

| Density | 0.827 g/mL at 25 °C | [1][6] |

| Boiling Point | 65-70 °C at 20 mmHg | [1][6] |

| 162.2 °C at 760 mmHg | [3] | |

| Refractive Index (n20/D) | 1.420 | [1][6] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [1] |

| Solubility | Soluble in most common organic solvents | [2][6] |

| Appearance | Clear colorless to straw liquid |[2][7] |

Synthesis of this compound

The most common laboratory and industrial preparation of TMSA involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a reducing metal, such as zinc.[2] This method provides good yields and utilizes readily available starting materials.

Caption: General synthesis scheme for this compound.

A typical procedure involves the careful addition of chlorotrimethylsilane and chloroacetonitrile to a suspension of activated zinc dust in a suitable aprotic solvent like THF or diethyl ether. The reaction is exothermic and requires cooling to maintain control.

Core Reactivity and Synthetic Applications

The synthetic utility of TMSA is dominated by the chemistry of its α-silyl carbanion. This nucleophile engages with a wide range of electrophiles, leading to valuable intermediates and final products.

Lewis Base-Catalyzed Cyanomethylation of Carbonyls

One of the most powerful applications of TMSA is the cyanomethylation of aldehydes and ketones to produce β-hydroxynitriles, which are crucial building blocks in pharmaceutical synthesis.[8][9] Unlike traditional methods that require strong, stoichiometric bases (e.g., LDA), TMSA can be activated by catalytic amounts of a mild Lewis base, such as lithium acetate (AcOLi).[8]

Mechanism of Action: The Lewis base (e.g., acetate) is believed to activate the carbon-silicon bond, generating a transient, hypervalent silicon species. This increases the nucleophilicity of the α-carbon, which then attacks the electrophilic carbonyl carbon. A subsequent silyl transfer to the oxygen and final hydrolysis yields the desired β-hydroxynitrile. This catalytic approach avoids harsh conditions, making it compatible with sensitive functional groups.[8]

Caption: Workflow for Lewis base-catalyzed cyanomethylation.

Experimental Protocol: Catalytic Cyanomethylation of 5-(3-chlorophenyl)furan-2-carbaldehyde

This protocol is adapted from a known method for preparing β-hydroxy nitriles using TMSA and a Lewis base catalyst.[8]

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (e.g., 5-(3-chlorophenyl)furan-2-carbaldehyde, 1.0 eq) and a catalytic amount of lithium acetate (AcOLi, 0.1 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) and cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add this compound (TMSA, 1.4 eq) to the cooled solution dropwise via syringe over 10-15 minutes. The causality here is crucial: slow addition at low temperature prevents uncontrolled side reactions and ensures efficient formation of the desired adduct.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure β-hydroxynitrile.

The Peterson Olefination: Stereoselective Synthesis of α,β-Unsaturated Nitriles

The Peterson Olefination is a cornerstone of organosilicon chemistry and provides a powerful alternative to the Wittig reaction for forming alkenes.[10][11] When the TMSA-derived carbanion reacts with an aldehyde or ketone, the resulting β-hydroxysilane intermediate can be isolated.[12] The true elegance of this reaction lies in the ability to control the stereochemical outcome of the subsequent elimination.

-

Acidic Conditions: Treatment of the β-hydroxysilane with acid (e.g., H₂SO₄, AcOH) promotes an anti-elimination, leading to one alkene isomer (typically E).[11][13]

-

Basic Conditions: Treatment with a base (e.g., NaH, KH) promotes a syn-elimination, leading to the opposite alkene isomer (typically Z).[11][13]

This dichotomous reactivity allows for the synthesis of either the (E)- or (Z)-α,β-unsaturated nitrile from a single β-hydroxysilane precursor, a significant advantage in stereocontrolled synthesis.

Caption: Stereochemical control in the Peterson Olefination.

Reactions with Acetals and Other Electrophiles

TMSA's utility extends beyond carbonyls. In the presence of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), TMSA can react with electrophiles such as dimethyl acetals.[14][15] The TMSOTf activates the acetal, generating an oxocarbenium ion. This highly electrophilic species is then intercepted by the TMSA nucleophile. This reaction pathway is proposed to involve the isomerization of TMSA to a more nucleophilic N-silyl ketene imine, which then attacks the oxocarbenium ion.[15] This methodology provides a direct route to valuable β-methoxynitriles.

Safety, Handling, and Storage

As a senior scientist, it is imperative to underscore the hazardous nature of this compound. Adherence to strict safety protocols is non-negotiable.

-

Hazards: TMSA is a flammable liquid and vapor.[1][16] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][7] It causes skin and serious eye irritation and may cause respiratory irritation.[1][16]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[16] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[1][16] Use non-sparking tools and take precautionary measures against static discharge.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][16] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and acids.[16]

Conclusion

This compound is a reagent of profound importance for the construction of nitrile-containing molecules. Its true power is unlocked through a detailed understanding of its reactivity—from mild, Lewis base-catalyzed additions that preserve sensitive functionalities to the stereochemically precise Peterson Olefination. For professionals in drug discovery and development, mastering the application of TMSA provides a reliable and versatile pathway to complex intermediates that are central to the synthesis of next-generation therapeutics. The protocols and mechanistic insights provided herein serve as a foundation for both routine application and innovative exploration.

References

- 1. This compound 99 18293-53-3 [sigmaaldrich.com]

- 2. This compound CAS#: 18293-53-3 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 18293-53-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones [organic-chemistry.org]

- 10. Peterson olefination - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Peterson Olefination [organic-chemistry.org]

- 13. Peterson Olefination | NROChemistry [nrochemistry.com]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

- 15. scholarship.richmond.edu [scholarship.richmond.edu]

- 16. fishersci.com [fishersci.com]

(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide to its Physical Properties

Introduction

(Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, is a versatile organosilicon compound that has found significant utility in organic synthesis. Its unique chemical structure, featuring a reactive nitrile group and a sterically influential trimethylsilyl group, makes it a valuable reagent for the introduction of the cyanomethyl moiety in a variety of chemical transformations.[1] This guide provides an in-depth exploration of the key physical properties of this compound, namely its boiling point and density, and offers detailed experimental protocols for their determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for the safe and effective handling and application of this important synthetic building block.

Core Physical Properties of this compound

The physical characteristics of a chemical reagent are fundamental to its practical application, influencing everything from reaction setup and purification to storage and safety protocols. The boiling point and density of this compound are two such critical parameters.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 65-70 °C | at 20 mmHg | [1][2][3] |

| 162.2 °C | at 760 mmHg (calculated) | [4] | |

| 84–85 °C | at 54 mmHg | [1] | |

| 66 °C | at 35 mmHg | [1] | |

| 49-51 °C | at 10 Torr | [5] | |

| Density | 0.827 g/mL | at 25 °C | [2][3][6] |

| 0.807 g/cm³ | [4] | ||

| 0.829 g/cm³ | [5] |

Note: The significant variation in boiling point with pressure underscores the importance of conducting distillations of this compound under reduced pressure to avoid potential decomposition at higher temperatures.

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical research. The following sections detail robust methodologies for measuring the boiling point and density of this compound.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[7] The underlying principle is the observation of the temperature at which the vapor pressure of the liquid equals the applied pressure.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

-

Continuous Bubble Stream: The initial stream of bubbles is the expulsion of trapped air. A subsequent, continuous and rapid stream indicates that the liquid has reached its boiling point, and its vapor is now displacing the remaining air in the capillary tube.[8]

-

Liquid Entering the Capillary: Upon cooling, the vapor inside the capillary tube condenses, creating a vacuum that draws the liquid into the tube. This occurs at the precise moment the external pressure equals the vapor pressure of the liquid, which is the definition of the boiling point.[7] The sharpness of this event serves as a self-validating indicator of an accurate measurement.

Density Determination by Mass and Volume Measurement

The density of a liquid is its mass per unit volume.[9] This fundamental property can be accurately determined by precisely measuring the mass of a known volume of the liquid.

Caption: Workflow for Density Determination by Mass and Volume Measurement.

-

Use of a Volumetric Pipette: For enhanced accuracy, a calibrated volumetric pipette should be used to dispense the liquid into the tared container. This minimizes errors associated with reading the meniscus in a graduated cylinder.

-

Temperature Control: The density of liquids is temperature-dependent. Therefore, it is crucial to record the temperature at which the measurement is made and ensure the liquid has reached thermal equilibrium with the surroundings.[10] Performing multiple measurements and averaging the results can further enhance the trustworthiness of the determined value.

Synthesis, Reactivity, and Safety Considerations

This compound is typically prepared from chlorotrimethylsilane and an appropriate acetonitrile derivative.[1] Its reactivity is centered around the α-carbanion that can be generated by deprotonation, making it a valuable nucleophile in various reactions, including cyanomethylation of carbonyl compounds.[1][2]

Safety is paramount when handling this compound. It is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and eye irritation.[2] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Conclusion

This technical guide has provided a detailed overview of the critical physical properties of this compound, specifically its boiling point and density. By understanding these properties and employing the robust experimental protocols outlined, researchers can confidently and safely utilize this versatile reagent in their synthetic endeavors. The provided workflows and the emphasis on the underlying scientific principles aim to foster a culture of precision and safety in the laboratory.

References

- 1. This compound | 18293-53-3 [chemicalbook.com]

- 2. (トリメチルシリル)アセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 18293-53-3 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chm.uri.edu [chm.uri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide for Synthetic Chemists

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Authored by: Gemini, Senior Application Scientist

Introduction

(Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, is a versatile and valuable reagent in modern organic synthesis. Its unique structure, combining a nucleophilic nitrile group with a sterically influential and chemically reactive trimethylsilyl moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, with a focus on practical, field-proven insights for its effective use in research and development, particularly within the pharmaceutical industry. The strategic application of TMSAN can offer novel pathways to complex molecular architectures, making a thorough understanding of its reactivity essential for the modern synthetic chemist. Nitriles are crucial intermediates in organic synthesis, and silylated nitriles like TMSAN provide a unique set of reactivity profiles.[1][2]

Core Properties of this compound

This compound is a clear, colorless to straw-colored liquid under standard conditions.[3] It is soluble in most common organic solvents, a property that facilitates its use in a wide array of reaction media.[3] A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NSi | [4] |

| Molecular Weight | 113.23 g/mol | [3][4] |

| CAS Number | 18293-53-3 | [3][4] |

| Appearance | Clear colorless to straw liquid | [3] |

| Boiling Point | 65-70 °C at 20 mmHg | [3] |

| Density | 0.827 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.420 | [3] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |

Synthesis of this compound

The preparation of this compound is most commonly achieved through the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a reducing agent. While specific, detailed protocols for this exact transformation are proprietary or scattered, a general and reliable methodology can be adapted from standard procedures for silylation.

General Synthetic Workflow

The synthesis involves the in-situ generation of a carbanion from a haloacetonitrile, which is then trapped by chlorotrimethylsilane.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific haloacetonitrile and reducing agent used.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Charging the Flask: The flask is charged with the reducing agent (e.g., zinc dust or magnesium turnings) and an anhydrous aprotic solvent such as THF.

-

Addition of Reactants: A solution of the haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) and chlorotrimethylsilane in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent. The reaction is often initiated with a small amount of iodine or gentle heating.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the metal halide salts. The filtrate is then carefully concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Key Applications in Organic Synthesis

This compound serves as a potent C2 building block, primarily through the reactivity of its α-silyl carbanion and the versatility of the nitrile group.

Cyanomethylation of Carbonyl Compounds

This compound is a highly effective reagent for the cyanomethylation of aldehydes and ketones to furnish β-hydroxynitriles. This transformation is typically catalyzed by a Lewis base.

The Lewis base activates the silicon-carbon bond, facilitating the nucleophilic attack of the cyanomethyl group onto the carbonyl carbon. The resulting silylated alkoxide is then protonated upon workup to yield the desired β-hydroxynitrile.

Caption: Workflow for Lewis base-catalyzed cyanomethylation.

The following is a representative procedure for the cyanomethylation of an aromatic aldehyde.[5]

-

Preparation: To a solution of the aldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, is added a catalytic amount of lithium acetate (AcOLi, 0.1 eq).

-

Addition of TMSAN: this compound (1.2-1.5 eq) is added dropwise to the cooled solution.

-

Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by TLC.

-

Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure β-hydroxynitrile.

Peterson Olefination

The α-silyl carbanion of this compound can participate in Peterson olefinations with carbonyl compounds to produce α,β-unsaturated nitriles.[6][7] This reaction is a silicon-based alternative to the Wittig reaction.[6]

The reaction proceeds through the formation of a β-hydroxysilane intermediate.[7] Subsequent elimination of the hydroxyl and trimethylsilyl groups can be controlled to be either syn or anti by using basic or acidic conditions, respectively, allowing for stereochemical control over the resulting alkene.[6][7]

Caption: Stereoselective pathways in the Peterson Olefination.

This protocol outlines a general procedure for the Peterson olefination.[6]

-

Carbanion Formation: this compound is deprotonated at low temperature (-78 °C) with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous solvent like THF under an inert atmosphere.

-

Addition of Carbonyl: The carbonyl compound (1.0 eq), dissolved in anhydrous THF, is added dropwise to the solution of the α-silyl carbanion at -78 °C.

-

Intermediate Formation: The reaction mixture is stirred at low temperature for a specified time to allow for the formation of the β-hydroxysilane intermediate.

-

Elimination:

-

For anti-elimination: The reaction is quenched with an acid (e.g., acetic acid or dilute HCl) at low temperature and then warmed to room temperature.

-

For syn-elimination: A base (e.g., sodium hydride or potassium hydride) is added to the reaction mixture, which is then typically heated to effect elimination.

-

-

Work-up and Purification: The reaction is worked up with an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the resulting α,β-unsaturated nitrile is purified by chromatography or distillation.

Characterization

Accurate characterization of this compound is crucial for its effective use. The following spectroscopic data are characteristic of this compound.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is simple, showing a sharp singlet at approximately 0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group, and a singlet at around 1.5 ppm for the two protons of the methylene group adjacent to the nitrile.[8]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will display a signal for the methyl carbons of the TMS group near -1.0 ppm, a signal for the methylene carbon, and a signal for the nitrile carbon in the characteristic downfield region.

-

IR Spectroscopy: The infrared spectrum prominently features a sharp, strong absorption band around 2250 cm⁻¹, which is characteristic of the C≡N stretching vibration.[9]

Safety and Handling

This compound is a flammable liquid and is toxic if inhaled, in contact with skin, or if swallowed.[3] It can cause skin and serious eye irritation.[3]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Peterson Olefination | NROChemistry [nrochemistry.com]

- 7. Peterson Olefination [organic-chemistry.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic data of (trimethylsilyl)acetonitrile NMR and IR spectra

An In-depth Technical Guide to the Spectroscopic Characterization of (Trimethylsilyl)acetonitrile

Authored by: A Senior Application Scientist

Introduction

This compound, also known as (cyanomethyl)trimethylsilane or TMSAN, is a versatile organosilicon compound with the chemical formula (CH₃)₃SiCH₂CN. Its utility in organic synthesis is significant, primarily as a stable and effective reagent for nucleophilic cyanomethylation, where the α-carbanion serves as a valuable alternative to the less stable lithium acetonitrile.[1] The presence of the bulky and chemically inert trimethylsilyl (TMS) group imparts unique reactivity and stability to the molecule.[2] Accurate structural confirmation and purity assessment of this compound are paramount for its successful application in research and development. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering field-proven insights into spectral interpretation and data acquisition for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous information about its hydrogen, carbon, and silicon atomic environments.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, displaying two distinct signals corresponding to the two types of protons in the molecule.

-

Trimethylsilyl (TMS) Protons (-Si(CH₃)₃): The nine equivalent protons of the three methyl groups attached to the silicon atom give rise to a sharp, high-intensity singlet. Due to the electropositive nature of silicon, these protons are highly shielded and resonate far upfield, typically very close to the tetramethylsilane (TMS) reference standard at 0 ppm.[2][3]

-

Methylene Protons (-CH₂CN): The two protons of the methylene group are adjacent to the electron-withdrawing nitrile group (-C≡N). This proximity causes deshielding, shifting their resonance downfield compared to the TMS protons. This signal appears as a sharp singlet.

The integration of these two peaks reveals a 9:2 ratio, corresponding to the number of protons in the TMS and methylene groups, respectively, confirming the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| -Si(CH₃ )₃ | ~0.1 | Singlet | 9H |

| -CH₂ CN | ~1.5 | Singlet | 2H |

Data sourced from SpectraBase.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides further structural confirmation, showing three distinct signals for the three unique carbon environments.

-

Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group appear as a single resonance at a high field (upfield), typically below 5 ppm.

-

Methylene Carbon (-CH₂CN): The methylene carbon, bonded to both the silicon atom and the nitrile group, resonates at a slightly more downfield position.

-

Nitrile Carbon (-C≡N): The carbon atom of the nitrile group is significantly deshielded due to the triple bond and the electronegativity of the nitrogen atom. It appears as a low-intensity signal in the downfield region of the spectrum, a characteristic feature of nitrile carbons.[5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) (ppm) |

| -Si(C H₃)₃ | ~ -1.0 |

| -C H₂CN | ~ 3.0 |

| -C ≡N | ~ 120.0 |

Note: Approximate chemical shifts are based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a powerful technique for characterizing organosilicon compounds.[6] Since ²⁹Si has a spin of ½, it yields sharp NMR signals.[7] For this compound, the ²⁹Si NMR spectrum exhibits a single resonance.

-

Silicon Atom (-Si(CH₃)₃): The chemical shift of the silicon atom in the TMS group is sensitive to its substitution pattern. For alkyl-substituted silanes like this, the signal typically appears in a predictable upfield region.[8] The spectrum is often acquired with proton decoupling to enhance signal-to-noise. Without decoupling, the silicon signal would be split into a multiplet by the nine equivalent protons of the methyl groups (a tridecuplet for TMS itself) and the two methylene protons.[7]

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

| Silicon Atom | Approximate Chemical Shift (δ) (ppm) |

| -Si (CH₃)₃ | 0 to +10 |

Note: This is an estimated range. The exact chemical shift can be influenced by the solvent. A background signal from the glass NMR tube and probe is often observed around -110 ppm.[7]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a few key absorption bands that are highly diagnostic.

-

C≡N Stretch: The most characteristic feature is the sharp, strong absorption band corresponding to the nitrile group (C≡N) stretching vibration. This typically occurs in the 2260-2240 cm⁻¹ region.[9] The intensity and sharp nature of this peak make it an excellent diagnostic tool for the presence of the nitrile functionality.[10]

-

C-H Stretches: Absorptions due to C-H stretching in the methyl and methylene groups are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), which is characteristic of sp³ hybridized C-H bonds.[10]

-

Si-C Stretches & Deformations: The vibrations associated with the trimethylsilyl group, including Si-C stretching and CH₃ rocking and deformation, appear in the fingerprint region of the spectrum (typically 1250 cm⁻¹ and 840 cm⁻¹).

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | ~2250 | Strong, Sharp |

| Alkyl C-H | Stretch | ~2960, 2900 | Medium-Strong |

| CH₃ (in TMS) | Symmetric Deformation | ~1250 | Strong |

| Si-CH₃ | Rock | ~840 | Strong |

Data sourced from SpectraBase (ATR-IR).[11]

Experimental Protocols & Methodologies

To ensure high-quality, reproducible data, standardized experimental protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring ¹H, ¹³C, and ²⁹Si NMR spectra of liquid samples.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[12]

-

For ¹H and ¹³C NMR, the solvent typically contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13][14]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (General):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the appropriate probe channel for the nucleus being observed (¹H, ¹³C, or ²⁹Si).[15]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required.

-

²⁹Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Polarization transfer techniques like INEPT or DEPT can be used to significantly enhance the sensitivity of the low-gyromagnetic-ratio ²⁹Si nucleus.[6] A relaxation delay appropriate for silicon nuclei should be used.

-

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the IR spectrum of liquid samples.[16][17]

Methodology:

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.[18]

-

-

Sample Application:

-

Place a single drop of neat this compound directly onto the surface of the ATR crystal. Only a small amount is needed to cover the crystal surface.[18]

-

-

Data Acquisition:

-

Bring the ATR pressure arm into contact with the sample to ensure good contact between the liquid and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 to 400 cm⁻¹ to produce the final spectrum with a good signal-to-noise ratio.[16]

-

-

Post-Acquisition:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove all traces of the sample before the next measurement.[19]

-

Visualizations

Molecular Structure

References

- 1. This compound CAS#: 18293-53-3 [m.chemicalbook.com]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. pascal-man.com [pascal-man.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. How to setup multinuclear NMR experiments (29Si, 11B, etc) | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide to its Core Reactivity and Synthetic Applications

Abstract

(Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, is a versatile C2 building block in modern organic synthesis. Its utility stems from the pronounced acidity of the α-protons, facilitated by the stabilizing effects of both the silicon atom and the nitrile group. Upon deprotonation, the resulting α-silyl carbanion serves as a potent nucleophile, engaging in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the principal reactions involving this compound, with a focus on the mechanistic underpinnings, practical experimental considerations, and stereochemical control. We will delve into its foundational role in nucleophilic additions to carbonyl compounds and its subsequent application in the powerful Peterson olefination for the stereocontrolled synthesis of α,β-unsaturated nitriles.

Introduction: The Unique Chemical Profile of this compound

This compound ((CH₃)₃SiCH₂CN) is a colorless liquid that has become an indispensable reagent for synthetic chemists. Its structure combines two key features that dictate its reactivity:

-

The Nitrile Group: A strongly electron-withdrawing group that significantly increases the acidity of the adjacent C-H bonds.

-

The Trimethylsilyl Group: A silicon atom alpha to the carbanionic center provides stabilization, primarily through σ-π hyperconjugation.

This synergistic activation allows for the facile generation of a stabilized carbanion, which acts as a synthetic equivalent to the ⁻CH₂CN anion. This carbanion is a cornerstone of TMSAN's synthetic utility, enabling predictable and efficient reactions with a wide range of electrophiles.

The Cornerstone Reaction: Deprotonation and Generation of the α-Silyl Carbanion

The most fundamental transformation of this compound is its deprotonation to form the corresponding nucleophilic anion. The choice of base and reaction conditions is critical for achieving quantitative formation of the carbanion while avoiding side reactions.

Strong, non-nucleophilic bases are typically required. Alkyllithium reagents, such as n-butyllithium (n-BuLi), or lithium amides like lithium diisopropylamide (LDA), are the most common choices. The reaction is typically performed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 °C) to ensure the stability of the resulting organolithium species.[1][2]

The coordination of the lithium cation to the nitrile nitrogen is believed to play a role in directing the deprotonation and stabilizing the resulting anion.[1]

Caption: Generation and general reactivity of the this compound anion.

Nucleophilic Addition to Carbonyl Compounds: Synthesis of β-Hydroxynitriles

Once generated, the lithiated this compound anion readily adds to the electrophilic carbon of aldehydes and ketones in a classic nucleophilic addition reaction.[3] This process forms a lithium alkoxide intermediate, which, upon aqueous workup, yields a β-hydroxysilane. This intermediate is the critical precursor for the Peterson olefination.

The reaction is highly efficient for a broad range of carbonyl compounds, including both aliphatic and aromatic aldehydes and ketones.[4] For sterically hindered ketones, the addition may be slower, but can often be facilitated by the use of activating additives or extended reaction times.

Experimental Protocol 1: Synthesis of a β-Hydroxysilane from Benzaldehyde

-

System Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Step 1: Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).

-

Step 2: Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

-

Step 3: Carbonyl Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the anion solution at -78 °C.

-

Step 4: Reaction Monitoring & Quench: Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Step 5: Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude β-hydroxysilane can then be purified by silica gel column chromatography.

The Peterson Olefination: A Gateway to α,β-Unsaturated Nitriles

The Peterson olefination is a powerful and highly versatile method for the synthesis of alkenes, representing the silicon analogue of the Wittig reaction.[5][6] When applied to the β-hydroxysilane adducts derived from TMSAN, it provides a direct and stereocontrolled route to α,β-unsaturated nitriles, which are valuable synthetic intermediates.[7]

A key advantage of the Peterson olefination is that the stereochemical outcome (E vs. Z alkene) can be controlled by the choice of conditions used to effect the elimination of the trimethylsilanol group.[8][9]

-

Acid-Catalyzed Elimination (Anti-elimination): Treatment of the β-hydroxysilane with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination proceeds through an anti-periplanar transition state, typically yielding the (E)-alkene .[10]

-

Base-Catalyzed Elimination (Syn-elimination): In contrast, treatment with a base (e.g., sodium hydride, potassium hydride) deprotonates the hydroxyl group to form an alkoxide. This alkoxide coordinates to the silicon atom, forming a pentacoordinate silicate intermediate which undergoes a syn-periplanar elimination to afford the (Z)-alkene .[5][10]

This divergent stereoselectivity allows for the synthesis of either geometric isomer of the α,β-unsaturated nitrile from the same β-hydroxysilane precursor.

Caption: Stereodivergent pathways of the Peterson Olefination.

Data Presentation: Synthesis of α,β-Unsaturated Nitriles

The following table summarizes representative outcomes of the Peterson olefination using the lithiated anion of this compound with various carbonyl compounds.

| Carbonyl Substrate | Elimination Conditions | Product | Predominant Isomer | Yield (%) |

| Benzaldehyde | KH, THF | Cinnamonitrile | Z | >90 |

| Benzaldehyde | H₂SO₄, THF | Cinnamonitrile | E | >90 |

| Cyclohexanone | KH, THF | Cyclohexylideneacetonitrile | - | 85 |

| Acetophenone | H₂SO₄, Dioxane | 3-Phenyl-2-butenenitrile | E | 88 |

| Acetophenone | KH, THF | 3-Phenyl-2-butenenitrile | Z | 82 |

Note: Yields are illustrative and depend on specific reaction conditions and purification.

Experimental Protocol 2: Stereoselective Synthesis of (E)- and (Z)-Cinnamonitrile

This protocol assumes the β-hydroxysilane adduct from benzaldehyde (Protocol 1) has been prepared and purified.

Part A: (E)-Isomer via Acid-Catalyzed Anti-Elimination

-

Step 1: Dissolve the purified β-hydroxysilane (1.0 eq) in THF in a round-bottom flask.

-

Step 2: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) at room temperature.

-

Step 3: Stir the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Step 4: Upon completion, dilute the reaction with diethyl ether and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Step 5: Separate the layers, extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation to yield predominantly (E)-cinnamonitrile.

Part B: (Z)-Isomer via Base-Catalyzed Syn-Elimination

-

Step 1: Suspend potassium hydride (KH, 1.2 eq, 30% dispersion in mineral oil) in a flame-dried flask under nitrogen. Wash the KH with dry hexanes to remove the oil, then carefully decant the hexanes.

-

Step 2: Add anhydrous THF to the KH and cool the suspension to 0 °C.

-

Step 3: Add a solution of the purified β-hydroxysilane (1.0 eq) in anhydrous THF dropwise to the KH suspension.

-

Step 4: Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and TLC analysis indicates complete consumption of the starting material.

-

Step 5: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Step 6: Perform a standard aqueous workup as described in Part A. Purify by column chromatography to yield predominantly (Z)-cinnamonitrile.

Conclusion and Future Outlook

This compound is a powerful and reliable reagent in the arsenal of the modern synthetic chemist. Its predictable reactivity, centered on the generation of a stable α-silyl carbanion, provides access to a wide array of functionalized nitrile products. The true elegance of its chemistry is demonstrated in the Peterson olefination, where simple choices in reaction workup conditions allow for precise control over alkene geometry. This stereodivergent capability is of immense value in the synthesis of complex molecules, pharmaceuticals, and natural products where stereochemistry is paramount. Future research will likely continue to expand the scope of TMSAN's utility, exploring its application in asymmetric catalysis and in the development of novel tandem reaction sequences.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. studymind.co.uk [studymind.co.uk]

- 4. Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones [organic-chemistry.org]

- 5. Peterson Olefination | NROChemistry [nrochemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. Peterson Olefination [organic-chemistry.org]

- 9. Peterson olefination - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

The Versatility of the Carbon-Silicon Bond: An In-depth Technical Guide to Organosilanes in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of silicon into organic molecules has unlocked a vast and versatile toolbox for synthetic chemists. Organosilanes, compounds containing one or more carbon-silicon bonds, have transitioned from chemical curiosities to indispensable reagents and intermediates in modern organic synthesis.[1][2] Their unique reactivity, stability, and low toxicity make them powerful assets in the construction of complex molecular architectures, from natural products to life-saving pharmaceuticals.[3][4] This guide provides a comprehensive overview of the core principles of organosilane chemistry, focusing on their synthesis, fundamental reactivity, and strategic applications, with a particular emphasis on their growing role in drug discovery and development.

The Nature of the Silicon-Carbon Bond: A Foundation of Stability and Latent Reactivity

The utility of organosilanes stems from the distinct characteristics of the silicon-carbon (Si-C) bond. Compared to a carbon-carbon bond, the Si-C bond is longer, weaker, and more polarized, with silicon being more electropositive than carbon. This inherent polarity allows for the silicon atom to stabilize an adjacent carbocation (β-silicon effect) and a carbanion on the α-carbon. While the Si-C bond is generally stable to a wide range of reaction conditions, it can be selectively cleaved under specific activation, providing a powerful strategic disconnection in synthesis.[2]

The Art of Protection: Silyl Ethers as Tunable Guardians of Hydroxyl Groups

One of the most widespread applications of organosilanes is in the protection of alcohols as silyl ethers. The choice of silylating agent allows for fine-tuning of the stability of the protecting group, enabling selective protection and deprotection in complex, multi-step syntheses.[3][5]

Common Silyl Protecting Groups and Their Relative Stabilities

The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection against both acidic and basic hydrolysis.[6][7]

| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data compiled from various sources. Rates are relative to TMS ether.[6][7]

Experimental Protocol: Selective Silylation of a Primary Alcohol

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl), a common and versatile silylating agent.[8]

Materials:

-

Substrate containing primary and secondary alcohols

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.1-0.5 M).

-

To this stirred solution at 0 °C, add TBDMSCl (1.2 equiv.) portion-wise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also as a nucleophilic catalyst to form a more reactive silylating intermediate.[9]

-

DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2-type reaction.

-

0 °C: Lowering the temperature enhances the selectivity for the less sterically hindered primary alcohol.[8]

Figure 1. General workflow for the silylation of a primary alcohol.

Carbon-Carbon Bond Formation: The Power of Organosilanes in Cross-Coupling and Allylation Reactions

Organosilanes are highly effective nucleophilic partners in a variety of carbon-carbon bond-forming reactions, offering stable, less toxic alternatives to other organometallic reagents.[3]

The Hiyama and Hiyama-Denmark Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate.[10][11] A key feature of the traditional Hiyama coupling is the requirement for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that is more reactive towards transmetalation.[12][13]

Figure 2. Catalytic cycle of the fluoride-mediated Hiyama cross-coupling reaction.

The Hiyama-Denmark coupling is a significant advancement that circumvents the need for fluoride activators by using organosilanols or their corresponding silanolates.[14][15] This modification broadens the substrate scope, as it is compatible with silyl-protected functional groups that would be cleaved by fluoride ions.[14]

Experimental Protocol: Hiyama-Denmark Coupling of a Tetrasubstituted Vinyl Silane

This protocol is adapted from a general method for the coupling of challenging tetrasubstituted vinyl silanes.[15][16]

Materials:

-

Dimethyl(5-methylfuryl)vinylsilane (1.0 equiv.)

-

Aryl chloride (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

-

SPhos (10 mol %)

-

Potassium trimethylsilanolate (KOSiMe₃) (1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylacetamide (DMA)

Procedure:

-

In a glovebox, add Pd(OAc)₂, SPhos, KOSiMe₃, the vinylsilane, and the aryl chloride to a vial.

-

Add a mixture of anhydrous THF and DMA.

-

Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) until the reaction is complete as monitored by GC-MS or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Dimethyl(5-methylfuryl)vinylsilane: This specific silane is bench-stable and readily activated under the reaction conditions, making it an excellent coupling partner.[15]

-

SPhos: A bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

-

KOSiMe₃: A mild base that facilitates the formation of the active silanolate intermediate without the need for harsh fluoride activators.[15]

The Hosomi-Sakurai Allylation

Figure 3. Simplified mechanism of the Hosomi-Sakurai allylation.

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde

Materials:

-

Aldehyde (1.0 equiv.)

-

Allyltrimethylsilane (1.5 equiv.)

-

Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM) (1.0 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the aldehyde in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add the TiCl₄ solution to the stirred mixture and continue stirring for 5 minutes.

-

Add allyltrimethylsilane dropwise and stir the reaction at -78 °C for 30 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

-

-78 °C: The low temperature helps to control the reactivity of the strong Lewis acid and can improve diastereoselectivity in certain cases.

From Silicon to Oxygen: The Fleming-Tamao Oxidation

The Fleming-Tamao oxidation provides a powerful method to convert a carbon-silicon bond into a carbon-oxygen bond, effectively using the silyl group as a masked hydroxyl group.[22][23][24] This transformation is stereospecific, proceeding with retention of configuration at the carbon center.[23]

The reaction conditions vary depending on the nature of the organosilane. The Fleming oxidation typically involves a two-step process for robust aryl silanes, while the Tamao oxidation utilizes more reactive heteroatom-substituted silanes.[22][23]

Mechanism of the Fleming-Tamao Oxidation (Tamao Conditions): The Tamao variant often employs a fluorosilane or alkoxysilane, which is activated by a fluoride source and then oxidized with hydrogen peroxide.[22]

Figure 4. Simplified mechanism of the Tamao oxidation.

Organosilanes in Drug Discovery and Development: A Modern Frontier

The unique properties of organosilanes have led to their increasing use in medicinal chemistry and drug development.[1][25]

Silicon as a Bioisostere

The replacement of a carbon atom with a silicon atom, known as sila-substitution, is a powerful strategy in drug design.[26][27] This bioisosteric replacement can modulate a drug's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[26][27] For example, the increased lipophilicity of silicon-containing compounds can enhance cell membrane permeability.[27]

Case Studies in Drug Synthesis

The strategic use of organosilane chemistry has been pivotal in the synthesis of numerous complex drug molecules. For instance, the Hiyama coupling has been employed in the synthesis of various natural products and pharmaceutical agents.[28] A recent review highlights the development of organosilanes as potent antivirals targeting multi-drug resistant influenza-A viruses.[29] In this work, organosilanes were designed as potent channel blockers, with some analogs showing improved activity over existing treatments.[29]

The stability of silyl ethers under a variety of conditions makes them ideal protecting groups in the multi-step synthesis of active pharmaceutical ingredients. For example, silylated thymidine analogues have been investigated as antiviral agents, where the bulky silyl group was found to be crucial for activity against West Nile and Dengue viruses.[29]

Conclusion and Future Outlook

Organosilane chemistry has firmly established itself as a cornerstone of modern organic synthesis. The ability to form and selectively cleave the carbon-silicon bond provides a level of synthetic control that is essential for the construction of complex molecules. From their role as robust and tunable protecting groups to their utility as versatile nucleophiles in powerful C-C bond-forming reactions, organosilanes offer a wealth of strategic possibilities. As our understanding of their reactivity continues to deepen, and as new silicon-based reagents and catalysts are developed, the impact of organosilanes, particularly in the critical field of drug discovery and development, is set to expand even further. The future of organosilane chemistry promises even more innovative solutions to the synthetic challenges that lie ahead.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jetir.org [jetir.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. news-medical.net [news-medical.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Hiyama Coupling [organic-chemistry.org]

- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. books.rsc.org [books.rsc.org]

- 14. Hiyama-Denmark Coupling [organic-chemistry.org]

- 15. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 18. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 19. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 21. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fleming-Tamao Oxidation [organic-chemistry.org]

- 23. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 24. synarchive.com [synarchive.com]

- 25. Exploring Organosilanes: Latest Research, Trends, And Applications In Industry And Technology - KBR [hskbrchemical.com]

- 26. researchgate.net [researchgate.net]

- 27. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 28. mdpi.com [mdpi.com]

- 29. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

An In-depth Technical Guide to the Trimethylsilyl Group as a Protecting Group

Introduction: The Imperative for Controlled Reactivity in Complex Synthesis

In the intricate world of organic synthesis, particularly within drug development and materials science, the ability to selectively manipulate one functional group in the presence of others is paramount.[1][2] This necessity gives rise to the concept of "protecting groups," transient modifications of reactive functionalities to prevent their unwanted participation in a chemical transformation.[1][3] Among the diverse arsenal of protecting groups available to the modern chemist, silyl ethers, and specifically the trimethylsilyl (TMS) ether, hold a prominent position for the protection of hydroxyl groups.[4][5][6][7] This guide provides a comprehensive technical overview of the trimethylsilyl group, detailing its application, the underlying chemical principles, and field-proven protocols for its use.

The ideal protecting group strategy is characterized by several key attributes: the group must be introduced efficiently under mild conditions, remain robust throughout subsequent synthetic steps, and be cleanly removed with high selectivity when its protective role is complete.[8] The trimethylsilyl group, with its favorable balance of reactivity and stability, often fulfills these criteria, making it an indispensable tool for researchers and synthetic chemists.[2]

The Trimethylsilyl Group: A Profile

The trimethylsilyl group consists of three methyl groups bonded to a central silicon atom (–Si(CH3)3).[5] When attached to an oxygen atom of an alcohol or phenol, it forms a trimethylsilyl ether, effectively masking the acidic proton and nucleophilic character of the hydroxyl group.[4][9] This transformation is critical in scenarios where the hydroxyl group would otherwise interfere with desired reactions, such as in the preparation of Grignard reagents from halo-alcohols or in reactions involving strong bases or nucleophiles.[4][10]

Core Advantages of TMS Protection:

-

High Reactivity and Efficiency: Protection of alcohols, phenols, and other functional groups can be achieved rapidly under mild conditions.[1]

-

Mild Installation: The use of a base like triethylamine or pyridine facilitates the reaction at or below room temperature.[1]

-

Volatile Byproducts: The primary byproduct, typically a hydrochloride salt of the base used, is easily removed.[1]

-

Facile Removal: The TMS group is readily cleaved under mild acidic conditions or with fluoride ion sources, making it ideal for temporary protection.[1][11]

-

Orthogonality: The lability of the TMS group allows for its selective removal in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[1][11]

Mechanism of Trimethylsilylation

The protection of an alcohol as a TMS ether is typically accomplished by reacting the alcohol with a trimethylsilylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[4][9] The reaction is thought to proceed via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl.[1][12] This process is often described as an SN2-like reaction at the silicon center.[9][13]

The base, such as triethylamine or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the silyl ether.[1][9]

Visualization of the Protection Mechanism

Caption: Mechanism of alcohol protection using TMSCl and a base.

Common Silylating Agents and Their Applications

While TMSCl is a workhorse, other reagents are employed for trimethylsilylation, each with specific advantages.

| Reagent | Common Name | Key Features & Applications |

| (CH₃)₃SiCl | Trimethylsilyl chloride (TMSCl) | The most common and cost-effective reagent. Used with a base like triethylamine or pyridine.[1][9] |

| [(CH₃)₃Si]₂NH | Hexamethyldisilazane (HMDS) | A less reactive but more neutral silylating agent. Often requires a catalyst (e.g., iodine, silica chloride) for efficient reaction.[14][15][16] The byproduct is ammonia, which is volatile and easily removed.[14] |

| CH₃C[OSi(CH₃)₃]=NSi(CH₃)₃ | N,O-Bis(trimethylsilyl)acetamide (BSA) | A powerful silylating agent that reacts under mild, neutral conditions.[17] The byproducts are volatile and readily removed under vacuum.[17] |

Experimental Protocols